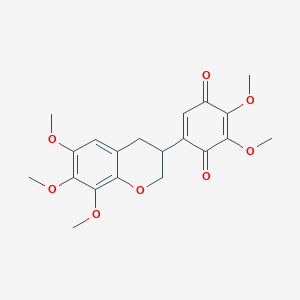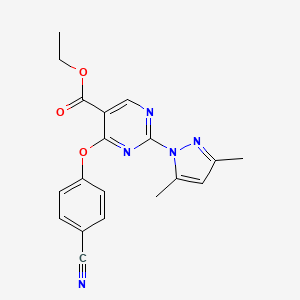
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as ethyl cyanoacetate and guanidine derivatives under basic conditions.
Introduction of the pyrazolyl group: This step might involve the reaction of the pyrimidine intermediate with 3,5-dimethylpyrazole in the presence of a suitable catalyst.
Attachment of the cyanophenoxy group: This can be done through nucleophilic substitution reactions where the pyrimidine intermediate reacts with 4-cyanophenol.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
- Ethyl 4-(4-chlorophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
- Ethyl 4-(4-methoxyphenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of the cyanophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
958984-17-3 |
|---|---|
分子式 |
C19H17N5O3 |
分子量 |
363.4 g/mol |
IUPAC名 |
ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N5O3/c1-4-26-18(25)16-11-21-19(24-13(3)9-12(2)23-24)22-17(16)27-15-7-5-14(10-20)6-8-15/h5-9,11H,4H2,1-3H3 |
InChIキー |
ACTZMRRUPVAZEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)C#N)N3C(=CC(=N3)C)C |
溶解性 |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


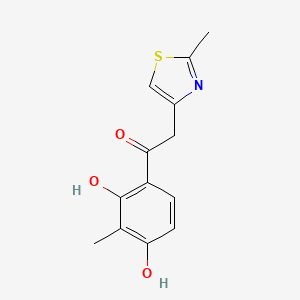
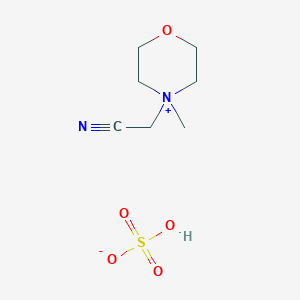
![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
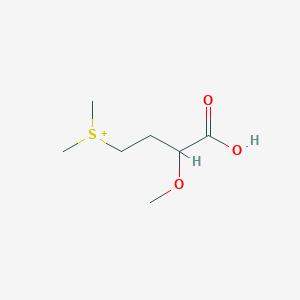
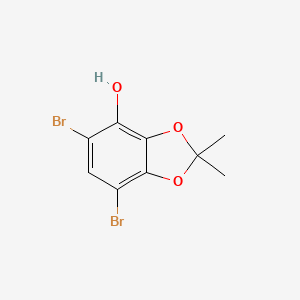
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
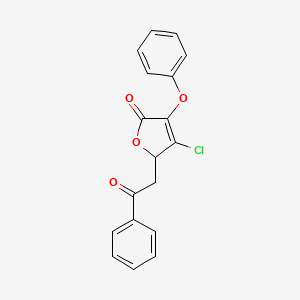
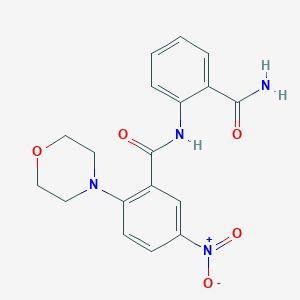
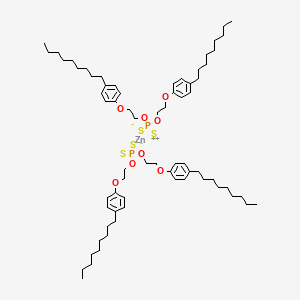
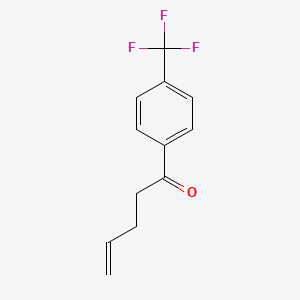
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
